molecular formula C18H18N2O2 B14707171 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- CAS No. 20503-76-8

1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)-

Cat. No.: B14707171
CAS No.: 20503-76-8
M. Wt: 294.3 g/mol
InChI Key: BVGNTPPDHPKTMW-UHFFFAOYSA-N
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Description

1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is known for its unique structure, which includes a propanol group and a diphenyl-oxazole moiety. It has gained attention in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- typically involves the reaction of 4,5-diphenyl-2-oxazole with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 3-((4,5-diphenyl-2-oxazolyl)amino)- is unique due to its specific combination of a propanol group and a diphenyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

20503-76-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-1-ol

InChI

InChI=1S/C18H18N2O2/c21-13-7-12-19-18-20-16(14-8-3-1-4-9-14)17(22-18)15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H,19,20)

InChI Key

BVGNTPPDHPKTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NCCCO)C3=CC=CC=C3

Origin of Product

United States

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